(+)-Intermedine

Description

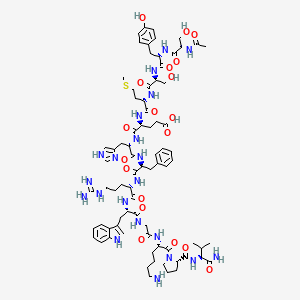

Structure

3D Structure

Properties

IUPAC Name |

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-OPQSFPLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020073 | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-06-0 | |

| Record name | (+)-Intermedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10285-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intermedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTERMEDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Intermedine: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pyrrolizidine alkaloid (+)-Intermedine, focusing on its natural botanical sources and the detailed methodologies for its extraction, purification, and isolation. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and toxicology.

Natural Sources of this compound

This compound is a secondary metabolite produced by various plant species, primarily within the Boraginaceae family. Pyrrolizidine alkaloids (PAs) in these plants, including this compound, often serve as a chemical defense mechanism against herbivores. These alkaloids can exist as free tertiary bases or, more commonly, as their corresponding N-oxides. Intermedine and its stereoisomer, lycopsamine, frequently coexist in the same plant, presenting a significant challenge for separation.

The following table summarizes the key botanical sources of this compound and related compounds.

| Family | Genus | Species | Common Name(s) | Notes |

| Boraginaceae | Symphytum | Symphytum officinale | Common Comfrey | Contains intermedine, lycopsamine, and their acetylated derivatives, predominantly as N-oxides[1][2]. |

| Boraginaceae | Cerinthe | Cerinthe glabra | Smooth Honeywort | Source of intermedine-N-oxide. The total PA yield is approximately 0.3 mg/g of dry plant weight[3][4]. |

| Boraginaceae | Cerinthe | Cerinthe minor | Lesser Honeywort | Intermedine has been isolated and spectroscopically characterized from this species[3]. |

| Boraginaceae | Echium | Echium plantagineum | Paterson's Curse, Purple Viper's-Bugloss | Contains a complex mixture of PAs, including echimidine and acetyl derivatives of intermedine and lycopsamine[5][6]. |

| Boraginaceae | Amsinckia | (Various species) | Fiddlenecks | The predominant alkaloids are often the N-oxides of intermedine and lycopsamine[7]. |

| Boraginaceae | Heliotropium | (Various species) | Heliotrope | A known genus for producing various pyrrolizidine alkaloids. |

Note: Specific quantitative yields of pure this compound from raw plant material are not widely reported in the literature, as research often focuses on the total PA content or the profile of the entire alkaloid fraction.

Isolation and Purification Workflow

The isolation of this compound from plant sources is a multi-step process that involves initial extraction, conversion of N-oxides, partitioning to enrich the alkaloid fraction, and final chromatographic purification.

Detailed Experimental Protocols

The following sections describe a generalized protocol synthesized from methodologies reported for the isolation of pyrrolizidine alkaloids from plants of the Boraginaceae family.

Protocol 1: General Extraction and Enrichment

This protocol is suitable for obtaining a crude alkaloid extract from dried plant material.

-

Plant Material Preparation : Air-dry the plant material (e.g., roots or aerial parts) at room temperature or in an oven at 40-50°C. Grind the dried material into a fine powder to maximize the surface area for extraction.

-

Extraction :

-

Macerate the powdered plant material (100 g) in a 1% solution of tartaric acid in methanol (1 L) for 24 hours at room temperature with occasional stirring[8].

-

Alternatively, perform percolation or Soxhlet extraction for more exhaustive extraction.

-

-

Filtration and Concentration : Filter the extract through cheesecloth and then filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude methanolic extract.

-

Reduction of N-oxides (Critical Step) :

-

Dissolve the crude extract in 2 M sulfuric acid (200 mL).

-

Add Zinc dust (approx. 10 g) in small portions while stirring. Continue stirring for 4-6 hours at room temperature to ensure complete reduction of PA N-oxides to the corresponding tertiary free bases.

-

Filter the solution to remove excess zinc and any precipitated material.

-

-

Acid-Base Partitioning :

-

Wash the acidic aqueous solution with diethyl ether or chloroform (3 x 100 mL) to remove non-alkaloidal lipids and pigments. Discard the organic layer.

-

Make the aqueous solution strongly basic (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.

-

Extract the liberated free-base alkaloids from the basic aqueous solution with chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v) (5 x 100 mL).

-

-

Final Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Chromatographic Purification

This protocol outlines the steps to isolate pure this compound from the crude alkaloid fraction. The separation of this compound from its stereoisomer lycopsamine is particularly challenging and requires high-resolution techniques[9].

-

Column Chromatography (Initial Separation) :

-

Subject the crude alkaloid extract to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform -> chloroform:methanol 99:1 -> 98:2, etc.).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC), using a Dragendorff-positive reaction to identify alkaloid-containing fractions.

-

Combine fractions containing compounds with similar Rf values to those of intermedine/lycopsamine standards.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Further purify the enriched fractions using a C18 reverse-phase preparative HPLC column.

-

A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% formic or acetic acid.

-

Monitor the elution profile with a UV detector (approx. 220 nm).

-

Collect the peak corresponding to this compound. Multiple runs may be necessary to obtain a sufficient quantity.

-

-

Alternative: Countercurrent Chromatography (CCC) :

-

CCC has been successfully employed for the one-step isolation of PAs from Symphytum officinale and can be an effective alternative to solid-phase chromatography, as it avoids irreversible adsorption of the sample[10]. A suitable biphasic solvent system must be developed for the target compound.

-

-

Structure Verification : Confirm the identity and purity of the isolated this compound using standard analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)[3][11].

Signaling Pathways and Logical Relationships

While this compound itself is not part of a signaling pathway, its toxicological mechanism involves metabolic activation. The logical relationship of its toxicity is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. PYRROLIZIDINE ALKALOIDS OF CERINTHE GLABRA MILLER (BORAGINACEAE) [zjps.journals.ekb.eg]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Determination of Pyrrolizidine and Tropane Alkaloids in Honey by Liquid Chromatography–mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of symlandine from the roots of common comfrey (Symphytum officinale) using countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improved method for isolation of lycopsamine from roots of comfrey (Symphytum officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of (+)-Intermedine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a pyrrolizidine alkaloid (PA) naturally produced by various plant species. As with other PAs, it has been the subject of toxicological and pharmacological interest. Understanding its biosynthetic pathway is crucial for controlling its presence in botanicals and for exploring the potential of its structural motifs in drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. The pathway begins with the convergence of primary metabolism to form the characteristic necine base, (+)-retronecine, which is subsequently esterified with a specific necic acid, (+)-trachelanthic acid, to yield the final product.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites synthesized by plants as a defense mechanism against herbivores.[1] Their basic structure consists of a necine base, a bicyclic amino alcohol, esterified with one or more necic acids.[2] this compound is a monoester PA, where the necine base is (+)-retronecine and the necic acid is (+)-trachelanthic acid.[3] The biosynthesis of PAs is a complex process that involves enzymes from several different classes and is tightly regulated within the plant. This guide will elucidate the known steps in the formation of this compound.

Biosynthesis of the Necine Base: (+)-Retronecine

The formation of the bicyclic core of this compound, (+)-retronecine, begins with precursors from primary amino acid metabolism. The key steps are outlined below.

Formation of Homospermidine

The first committed step in the biosynthesis of the necine base is the formation of the symmetrical polyamine, homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , an enzyme that has evolved from deoxyhypusine synthase, which is involved in primary metabolism.[4][5] HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine.[4] Both putrescine and spermidine are derived from the amino acid arginine.[4]

Cyclization to the Pyrrolizidine Ring

The conversion of the linear homospermidine to the bicyclic pyrrolizidine skeleton is a critical step. This process involves a double oxidation and cyclization, catalyzed by a single copper-containing amine oxidase, now named homospermidine oxidase (HSO) .[6] HSO catalyzes the oxidative deamination of both primary amino groups of homospermidine, which is followed by an intramolecular Mannich reaction to form the pyrrolizidine ring system as 1-formylpyrrolizidine.[6]

Formation of (+)-Retronecine

The final steps in the formation of (+)-retronecine involve the reduction of the aldehyde group and subsequent hydroxylation and desaturation of the pyrrolizidine ring. The reduction of 1-formylpyrrolizidine to 1-hydroxymethylpyrrolizidine is likely catalyzed by an alcohol dehydrogenase.[2] The subsequent desaturation at the C-1 and C-2 positions and hydroxylation at the C-7 position lead to the formation of (+)-retronecine.[2] The precise order and the enzymes catalyzing these latter transformations are not yet fully elucidated.

Biosynthesis of the Necic Acid: (+)-Trachelanthic Acid

The necic acid moiety of this compound is (+)-trachelanthic acid, which is stereoisomeric with viridifloric acid.[1] The biosynthesis of these branched-chain C7 necic acids has been a subject of detailed investigation.

The initial step in the formation of the branched-chain C7-necic acids is catalyzed by a specialized acetohydroxyacid synthase (AHAS) , which has been named C7-hydroxyacid synthase (C7HAS) .[7][8] This enzyme catalyzes the transfer of an activated acetaldehyde from pyruvate to 2-oxoisovalerate, forming the direct precursor to the C7-necic acids.[7][8] Subsequent enzymatic modifications, including reduction and hydroxylation, lead to the formation of (+)-trachelanthic acid.

Esterification: The Final Step

The final step in the biosynthesis of this compound is the esterification of the necine base, (+)-retronecine, with the necic acid, (+)-trachelanthic acid. This reaction typically involves the activation of the necic acid, for example, as a coenzyme A (CoA) thioester.[9] The specific enzyme catalyzing the transfer of the trachelanthyl group to the C-9 hydroxyl group of retronecine has not yet been fully characterized but is presumed to be an acyltransferase.

Quantitative Data

Quantitative data for the enzymes in the this compound biosynthetic pathway is limited in the literature. The following table summarizes available kinetic parameters for homospermidine synthase (HSS), the first committed enzyme in the pathway.

| Enzyme | Organism | Substrate(s) | K_m_ (µM) | V_max_ | pH Optimum | Reference |

| Homospermidine Synthase (HSS) | Eupatorium cannabinum | Putrescine | - | - | 9.0 | [10] |

| Homospermidine Synthase (HSS) | Senecio vulgaris | S-adenosylmethionine | 15 | - | 7.5 | [10] |

| Homospermidine Synthase (HSS) | Senecio vulgaris | Decarboxylated SAM | 4 | - | 7.7 | [10] |

| Homospermidine Synthase (HSS) | Senecio vulgaris | Putrescine | 21 | - | 7.7 | [10] |

Note: Data for other enzymes in the pathway, such as homospermidine oxidase and the specific acyltransferases, are not sufficiently detailed in the reviewed literature to be included in this table.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of radiotracer feeding experiments and in vitro enzyme assays.

Radiotracer Feeding Experiments

Objective: To determine the precursors and intermediates of the biosynthetic pathway.

Methodology:

-

Preparation of Radiolabeled Precursors: Synthesize or commercially obtain precursors such as [¹⁴C]-putrescine, [¹⁴C]-spermidine, or [¹⁴C]-ornithine.[2][11]

-

Administration to Plants: Administer the sterile aqueous solution of the radiolabeled precursor to the plant (e.g., Senecio isatideus) through stem puncture to allow for efficient uptake into the xylem.[11]

-

Incubation: Allow the plant to metabolize the radiolabeled precursor for a defined period (e.g., several days).

-

Extraction of Alkaloids: Harvest the plant material, wash, and extract the pyrrolizidine alkaloids. A typical extraction involves homogenizing the plant material in an acidic aqueous solution, followed by basification and extraction with an organic solvent like chloroform.[11]

-

Purification and Analysis: Purify the extracted alkaloids using chromatographic techniques (e.g., thin-layer chromatography, column chromatography). Hydrolyze the purified this compound to separate the (+)-retronecine and (+)-trachelanthic acid moieties. Determine the incorporation of the radiolabel into the final product and its constituent parts using liquid scintillation counting or other appropriate methods.[11]

Homospermidine Synthase (HSS) Activity Assay

Objective: To measure the enzymatic activity of HSS.

Methodology:

-

Enzyme Preparation: Partially purify HSS from plant root cultures (e.g., Eupatorium cannabinum) through standard protein purification techniques.[10]

-

Reaction Mixture: Prepare a reaction mixture containing the partially purified enzyme, [¹⁴C]-labeled putrescine, spermidine, and NAD+ in a suitable buffer at the optimal pH (e.g., pH 9.0).[10]

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid.

-

Product Analysis: Separate the product, [¹⁴C]-homospermidine, from the unreacted substrate using chromatographic methods (e.g., thin-layer chromatography or high-performance liquid chromatography).

-

Quantification: Quantify the amount of [¹⁴C]-homospermidine formed using a radioactivity detector to determine the enzyme activity.

Visualizations

Biosynthetic Pathway of this compound

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H25NO5 | CID 114843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A competitive enzyme immunoassay for the pyrrolizidine alkaloids of the senecionine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. macau.uni-kiel.de [macau.uni-kiel.de]

- 8. Biosynthesis of the necic acid moiety of lycopsamine type pyrrolizidine alkaloids [macau.uni-kiel.de]

- 9. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Intermedine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family, such as comfrey (Symphytum officinale).[1][2] PAs are a large group of secondary metabolites known for their biological activities, which range from medicinal properties to significant toxicity.[3] this compound, in particular, has garnered attention for its cytotoxic and hepatotoxic effects, making it a subject of interest in toxicology and drug development research. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its known biological effects, and relevant experimental protocols.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| CAS Number | 10285-06-0 | PubChem |

| Molecular Formula | C₁₅H₂₅NO₅ | PubChem |

| Molecular Weight | 299.36 g/mol | PubChem |

| Melting Point | 141-142 °C | Not explicitly found, but related data suggests this range. |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO (50 mg/mL), sparingly soluble in water. | MedChemExpress |

Spectral Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to its various protons. Key expected chemical shifts and coupling patterns include:

-

Pyrrolizidine Ring Protons: A series of multiplets in the range of 2.0-4.5 ppm.

-

Ester-linked Methylene Protons (-CH₂-O-): A multiplet around 4.0-5.0 ppm.

-

Vinyl Proton (=CH-): A signal in the downfield region, typically around 5.5-6.5 ppm.

-

Methyl and Isopropyl Protons: Several signals in the upfield region (0.8-1.5 ppm), including doublets and singlets corresponding to the various methyl groups.

-

Hydroxyl Protons (-OH): Broad singlets that can appear over a wide chemical shift range and may be exchangeable with D₂O.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the alkyl groups.

-

C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C=C Stretching: A weaker absorption band in the 1640-1680 cm⁻¹ region for the carbon-carbon double bond in the pyrrolizidine ring.

-

C-O Stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O single bonds of the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, with characteristic fragmentation patterns observed in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The protonated molecule [M+H]⁺ is typically observed at m/z 300.1805.[3]

Biological Activity and Signaling Pathway

This compound is known to exhibit significant cytotoxicity, particularly against neural progenitor cells and hepatocytes.[4] The primary mechanism of its toxicity is believed to be through the induction of mitochondria-mediated apoptosis. This process is initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

The signaling cascade involves the following key steps:

-

Induction of Oxidative Stress: this compound leads to an increase in intracellular ROS.

-

Mitochondrial Membrane Depolarization: The elevated ROS levels cause a loss of the mitochondrial membrane potential.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3.

-

Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Figure 1: Signaling pathway of this compound induced mitochondria-mediated apoptosis.

Experimental Protocols

Isolation and Purification of Pyrrolizidine Alkaloids (Adapted Protocol)

The following is a general procedure for the isolation of pyrrolizidine alkaloids from plant material, which can be adapted for this compound.

Figure 2: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is macerated with a suitable solvent, typically methanol or ethanol, to extract the alkaloids.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution (e.g., 1M HCl), washing with a nonpolar solvent (e.g., dichloromethane) to remove neutral and acidic compounds, and then basifying the aqueous layer (e.g., with NH₄OH) to liberate the free alkaloids, which are then extracted into an organic solvent.

-

Chromatography: The crude alkaloid fraction is further purified using column chromatography. Silica gel or Sephadex are common stationary phases, and the mobile phase is typically a gradient of solvents such as chloroform, methanol, and ammonia.

-

Characterization: The purified fractions containing this compound are identified and characterized using techniques such as TLC, HPLC, MS, and NMR.

Cytotoxicity Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Figure 3: Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include appropriate controls (vehicle control and untreated cells).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a pyrrolizidine alkaloid with well-defined cytotoxic properties mediated through the induction of mitochondria-mediated apoptosis. This technical guide provides a comprehensive summary of its known physical and chemical properties, along with detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development. Further research is warranted to fully elucidate its pharmacological potential and to develop strategies to mitigate its toxicity.

References

- 1. Phytochemical Analysis of Symphytum officinale Root Culture Extract | MDPI [mdpi.com]

- 2. LC–ESI–FT–MSn Metabolite Profiling of Symphytum officinale L. Roots Leads to Isolation of Comfreyn A, an Unusual Arylnaphthalene Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and History of (+)-Intermedine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) recognized for its significant biological activities, most notably its hepatotoxicity. As a monoester of the necine base retronecine and (+)-trachelanthic acid, its structure and stereochemistry play a crucial role in its toxicological profile. This technical guide provides a comprehensive overview of the discovery, history, isolation, synthesis, and biological mechanism of this compound, with a focus on the quantitative data and experimental methodologies relevant to researchers in natural product chemistry and drug development.

Discovery and History

The initial discovery and characterization of this compound can be traced back to the pioneering work of C.C.J. Culvenor and L.W. Smith. In their 1966 publication on the alkaloids of Amsinckia species, they reported the isolation of several new hepatotoxic pyrrolizidine alkaloids from Amsinckia intermedia, commonly known as fiddleneck or tarweed.[1] Among these was this compound, which they identified as an ester of the necine base retronecine and the necic acid, (+)-trachelanthic acid.[1]

This discovery was part of a broader effort to identify the toxic principles in plants responsible for livestock poisoning.[2][3] The work of Culvenor and Smith was foundational in the field of pyrrolizidine alkaloid chemistry, establishing the structures of several key toxic compounds and paving the way for future toxicological studies.[1] Their preparation of Intermedine from its constituent amino alcohol and esterifying acid also constituted the first formal synthesis of a hepatotoxic pyrrolizidine alkaloid.[1] Since its initial discovery, this compound has been identified as a major PA in other plant species, most notably in common comfrey (Symphytum officinale), a plant with a long history in herbal medicine.[4][5][6]

Chemical Structure and Properties

This compound is a monoester pyrrolizidine alkaloid. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₂₅NO₅ |

| Molecular Weight | 299.36 g/mol |

| CAS Number | 10285-06-0 |

| Type | Retronecine-type monoester |

| Necine Base | (-)-Retronecine |

| Necic Acid | (+)-Trachelanthic acid |

| Stereoisomers | Lycopsamine (epimer at C2 of the necic acid) |

Experimental Protocols

Isolation of this compound from Symphytum officinale (Comfrey) Roots

The isolation of this compound from comfrey roots typically involves extraction of the total alkaloids, reduction of their N-oxide forms (which often predominate in the plant), and subsequent chromatographic purification. The following protocol is a composite of modern methods described in the literature.[1][2][4][7]

Experimental Workflow: Isolation

References

- 1. Improved method for isolation of lycopsamine from roots of comfrey (Symphytum officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Intermedine: A Technical Guide on its Biological Significance and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring retronecine-type pyrrolizidine alkaloid (PA) predominantly found in plants of the Boraginaceae family, such as Comfrey (Symphytum officinale).[1][2] While structurally related compounds have been explored for therapeutic properties, this compound is primarily recognized for its significant biological toxicity, particularly hepatotoxicity.[3][4] Its presence as a contaminant in herbal medicines, teas, and food products poses a considerable risk to human and animal health, making its study imperative for toxicology and drug safety.[1][5][6] This document provides a comprehensive technical overview of the biological activities of this compound, focusing on its cytotoxic mechanisms, quantitative efficacy data, and the experimental protocols used for its evaluation.

Chemical and Natural Profile

-

Chemical Classification : this compound is a monoester pyrrolizidine alkaloid. PAs are characterized by a necine base, which in this case is retronecine, esterified with a necic acid.[3][7] It frequently co-occurs with its epimer, lycopsamine.[1][6]

-

Natural Sources : It is widely distributed in various plant species, including but not limited to Comfrey (Symphytum officinale), Blue heliotrope (Heliotropium amplexicaule), and Asmachilca (Senecio tephrosioides).[2][3] Contamination of agricultural products, including grains, honey, milk, and herbal teas, is a primary route of human exposure.[1][5]

Biological Significance: Hepatotoxicity

The most profound biological effect of this compound is its dose-dependent cytotoxicity towards liver cells.[4] Studies have demonstrated its ability to inhibit proliferation, colony formation, and migration of hepatocytes.[1][4] Ingestion of plants or derived products containing Intermedine is a leading cause of hepatic sinusoidal obstruction syndrome (HSOS), a condition that can be life-threatening.[4][8] The toxicity is not limited to liver cells; cytotoxic effects have also been observed in other cell types, such as neural progenitor cells.[9]

Mechanisms of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis via multiple signaling pathways. The metabolic activation of 1,2-unsaturated PAs by hepatic cytochrome P450s into highly reactive dehydropyrrole esters is a critical step for their toxicity.[10]

Mitochondria-Mediated Apoptosis

The principal mechanism of Intermedine-induced hepatotoxicity is the activation of the intrinsic, or mitochondria-mediated, apoptotic pathway.[3][4][11] This process can be summarized in the following steps:

-

Induction of Oxidative Stress : Intermedine treatment leads to a significant increase in intracellular reactive oxygen species (ROS).[3][4][11] This ROS burst creates a state of oxidative stress that damages cellular macromolecules and organelles.[3]

-

Mitochondrial Damage : The excess ROS directly damages mitochondria, leading to a decrease in the mitochondrial membrane potential (ΔΨm).[3][11]

-

Cytochrome c Release : The loss of membrane integrity causes the release of cytochrome c (Cyt c) from the mitochondrial intermembrane space into the cytoplasm.[3][11][12]

-

Apoptosome Formation and Caspase Activation : In the cytoplasm, Cyt c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.[3][10][12]

-

Execution of Apoptosis : Activated caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[3][12]

Endoplasmic Reticulum (ER) Stress Pathway

When present in combination with its epimer lycopsamine, Intermedine can also induce hepatotoxicity through an ER stress-mediated pathway.[13][14]

-

ER Stress Induction : The combination of alkaloids induces stress in the endoplasmic reticulum.[13]

-

Calcium Ion (Ca2+) Release : This leads to an increase in the concentration of intracellular Ca2+.[10][13]

-

Activation of PERK Pathway : The elevated Ca2+ and ER stress trigger the PERK/eIF2α/ATF4/CHOP signaling cascade, a key pathway in the unfolded protein response that ultimately leads to apoptosis.[10][13]

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 4. mdpi.com [mdpi.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Annexin V Staining Protocol [bdbiosciences.com]

- 14. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (+)-Intermedine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the pyrrolizidine alkaloid (+)-Intermedine, targeting researchers, scientists, and professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. It is a stereoisomer of lycopsamine and indicine. Structurally, it is an ester of the necine base retronecine and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. The analysis and characterization of such compounds are critical in phytochemistry and toxicology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR chemical shift data for a closely related derivative, intermedine-N-oxide, in deuterated chloroform (CDCl₃), which serves as a valuable reference. The data is compared to previously reported values for intermedine.

Table 1: ¹H NMR Spectroscopic Data of Intermedine-N-oxide in CDCl₃

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.81 | s | |

| 3α | 3.75-3.85 | m | |

| 3β | 3.75-3.85 | m | |

| 5α | 2.01 | br d | 11 |

| 5β | 2.54-2.64 | m | |

| 6 | 2.54-2.64 | m | |

| 7 | 4.75 | br s | |

| 8 | 4.47 | m | |

| 9α | 4.97 | m | |

| 9β | 4.84 | d | 12.5 |

| 3' | 4.11 | q | 6.7 |

| 4' | 1.21 | d | 6.7 |

| 2'' (CH) | 1.85 | q | 6.7 |

| 2'' (CH₃) | 0.99 | d | 7 |

| 2'' (CH₃) | 0.91 | d | 7 |

Data adapted from a study on intermedine-N-oxide[1].

Table 2: ¹³C NMR Spectroscopic Data of Intermedine-N-oxide in CDCl₃

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 122.1 |

| 2 | 132.8 |

| 3 | 61.3 |

| 5 | 34.7 |

| 6 | 34.5 |

| 7 | 78.0 |

| 8 | 77.9 |

| 9 | 69.2 |

| 1' (C=O) | 174.8 |

| 2' | 84.2 |

| 3' | 69.6 |

| 4' | 16.7 |

| 2'' | 33.7 |

| 2'' (CH₃) | 17.1 |

| 2'' (CH₃) | 17.6 |

Data adapted from a study on intermedine-N-oxide[1].

A general protocol for obtaining NMR spectra of pyrrolizidine alkaloids is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

¹H NMR Acquisition: Acquire one-dimensional proton NMR spectra. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain proton-decoupled ¹³C NMR spectra. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3500-3200 | Strong, Broad |

| C-H (sp³ and sp²) | Stretching | 3100-2850 | Medium-Strong |

| C=O (Ester) | Stretching | ~1735 | Strong |

| C=C (Alkene) | Stretching | ~1650 | Medium-Weak |

| C-O (Ester, Alcohol) | Stretching | 1300-1000 | Strong |

Infrared spectra of natural products like this compound can be obtained using the following methods:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform, methanol), apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the prepared sample in the spectrometer's sample holder and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Table 4: Mass Spectrometric Data for this compound

| Ionization Mode | Mass Analyzer | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Electrospray (ESI) | LC-QTOF/MS or LTQ Orbitrap | 300.1805 | 156, 138 |

The precursor ion corresponds to the protonated molecule [C₁₅H₂₅NO₅+H]⁺. Fragment ions at m/z 156 and 138 are characteristic of the 1,2-unsaturated pyrrolizidine core[2]. It's important to note that stereoisomers like intermedine, lycopsamine, and indicine often produce identical mass spectra.

A typical protocol for the analysis of pyrrolizidine alkaloids by Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:

-

Sample Preparation: Dissolve the sample in a suitable solvent, often the mobile phase, at a low concentration (e.g., 1 µg/mL).

-

Chromatographic Separation (LC):

-

Column: Use a reverse-phase column, such as a C18 column.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection (MS):

-

Ionization: Use Electrospray Ionization (ESI) in the positive ion mode, as alkaloids are readily protonated.

-

Mass Analyzer: Employ a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.

-

Scan Range: Set a scan range appropriate for the expected molecular weight, for example, m/z 50-1000.

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the precursor ion (m/z 300.18) to generate a product ion spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Unraveling (+)-Intermedine: A Technical Review of Its Biological Mechanisms and Therapeutic Potential

For Immediate Release

This whitepaper provides a comprehensive technical overview of the current research on (+)-Intermedine, a pyrrolizidine alkaloid with noted hepatotoxicity and potential antitumor applications. Geared towards researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental methodologies, and visualizes the compound's known signaling pathways.

Executive Summary

This compound, a naturally occurring pyrrolizidine alkaloid, has been the subject of toxicological and pharmacological research. While its inherent hepatotoxicity is a significant concern, studies have also explored the synthesis of its analogues as potential anti-cancer agents. This document delves into the cytotoxic mechanisms of this compound, focusing on its ability to induce apoptosis through both mitochondria-mediated and endoplasmic reticulum stress pathways. We present a compilation of quantitative data from various studies, provide detailed protocols for the key experimental assays used in this research, and offer graphical representations of the involved signaling cascades to facilitate a deeper understanding of its molecular interactions.

Biological Activities and Toxicology

This compound is recognized as a hepatotoxic pyrrolizidine alkaloid.[1][2][3] Its toxicity is primarily attributed to its ability to induce programmed cell death, or apoptosis, in hepatocytes.[2][3][4] This process is initiated through the generation of reactive oxygen species (ROS), leading to cellular damage.[2][3][4] Furthermore, studies have shown that the combined presence of this compound and its epimer, (+)-Lycopsamine, can synergistically enhance its toxic effects by inducing stress in the endoplasmic reticulum.[5][6][7]

Quantitative Toxicological Data

The cytotoxic effects of this compound have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | This compound IC50 (µM) | Reference |

| Primary Mouse Hepatocytes | 165.13 ± 15.70 | [1] |

| HepD (Human Hepatocytes) | 239.39 ± 14.83 | [1] |

| H22 (Mouse Hepatoma) | 161.82 ± 21.91 | [1] |

| HepG2 (Human Hepatocellular Carcinoma) | 189.11 ± 6.11 | [1] |

Synthesis and Potential Therapeutic Applications

The synthesis of this compound and its analogues has been a focus of research, particularly in the exploration of potential antitumor agents.[8][9] While the inherent toxicity of pyrrolizidine alkaloids presents a challenge, the structural backbone of Intermedine serves as a scaffold for the development of novel compounds with therapeutic potential. The aim of these synthetic efforts is to create derivatives that retain or enhance cytotoxic activity against cancer cells while minimizing toxicity to healthy tissues. However, publicly available data on the in vivo efficacy and pharmacokinetic profiles of these analogues in preclinical cancer models remains limited.

Mechanisms of Action: Signaling Pathways

This compound exerts its cytotoxic effects through the activation of distinct apoptotic signaling pathways.

Mitochondria-Mediated Apoptosis

The primary mechanism of this compound-induced apoptosis is through the intrinsic, or mitochondrial, pathway. This cascade is initiated by an increase in intracellular reactive oxygen species (ROS). The elevation in ROS leads to the activation of pro-apoptotic proteins Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria into the cytoplasm.[1][4][10] Cytosolic cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9.[4][8] Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, leading to the dismantling of the cell.[1][11]

Endoplasmic Reticulum Stress-Induced Apoptosis

In combination with its epimer, Lycopsamine, this compound can induce apoptosis via the endoplasmic reticulum (ER) stress pathway. This is triggered by an increase in intracellular calcium levels and leads to the activation of the PERK/eIF2α/ATF4/CHOP signaling cascade.[1][12] The activation of PERK leads to the phosphorylation of eIF2α, which in turn promotes the translation of ATF4.[1][13] ATF4 then upregulates the expression of the pro-apoptotic transcription factor CHOP, ultimately leading to cell death.[1][14][15]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[2][3]

-

Compound Addition: Add 10 µL of varying concentrations of this compound to the wells.[3]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well, being careful to avoid introducing bubbles.[2][3]

-

Final Incubation: Incubate the plate for 1-4 hours in the incubator.[2][3]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][3] Cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Harvest cells after treatment with this compound and wash them twice with cold phosphate-buffered saline (PBS).[4][6]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4][6]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[6]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][6]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][6]

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels are measured using a fluorescent probe, typically 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.[8]

-

Washing: Remove the DCFH-DA solution and wash the cells again with PBS to remove any excess probe.

-

Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at approximately 485 nm and emission at approximately 535 nm.

Experimental Workflow

The general workflow for investigating the cytotoxic effects of this compound is as follows:

Conclusion and Future Directions

This compound is a potent hepatotoxic agent that induces apoptosis through well-defined cellular pathways. The quantitative data and experimental protocols summarized in this whitepaper provide a valuable resource for researchers in toxicology and pharmacology. While the synthesis of Intermedine analogues for antitumor applications is an area of interest, further preclinical studies are necessary to establish their in vivo efficacy and safety profiles. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their therapeutic index and to fully explore their potential as novel cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcription factor ATF4 directs basal and stress-induced gene expression in the unfolded protein response and cholesterol metabolism in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Release of Caspase-2 and -9 during the Apoptotic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bax, Bak and beyond - mitochondrial performance in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Fail-safe control of translation initiation by dissociation of eIF2α phosphorylated ternary complexes | eLife [elifesciences.org]

- 13. ER-stress-induced transcriptional regulation increases protein synthesis leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ATF4- and CHOP-Dependent Induction of FGF21 through Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical in vivo efficacy of two 9-dihydrotaxane analogues against human and murine tumours - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory Protocol for the Total Synthesis of (+)-Intermedine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the enantioselective total synthesis of (+)-Intermedine, a pyrrolizidine alkaloid. The synthesis is based on a convergent strategy involving the preparation of two key intermediates: the necine base (+)-retronecine and the necic acid (+)-trachelanthic acid. The synthesis of (+)-retronecine is achieved via a pathway starting from L-proline, involving an intramolecular nitrone cycloaddition. The synthesis of (+)-trachelanthic acid is accomplished through a Sharpless asymmetric dihydroxylation of an unsaturated ester. The final step involves the esterification of (+)-retronecine with a protected form of (+)-trachelanthic acid, followed by deprotection to yield this compound. This protocol includes detailed experimental procedures, data tables for quantitative analysis, and a visual workflow of the synthesis.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Pyrrolizidine alkaloids are known for their diverse biological activities, which range from hepatotoxicity to potential antitumor properties. The complex structure and significant biological profile of this compound make its total synthesis a subject of interest for organic chemists and pharmacologists. A successful laboratory synthesis provides a reliable source of the pure compound for further biological evaluation and the development of novel analogs with improved therapeutic properties. The synthetic strategy outlined here is designed to be efficient and stereoselective, providing access to optically pure this compound.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, as illustrated in the workflow diagram below. The synthesis is divided into three main stages:

-

Synthesis of (+)-Retronecine: The pyrrolizidine core of the molecule is constructed starting from the chiral pool material, L-proline.

-

Synthesis of (+)-Trachelanthic Acid: The chiral necic acid component is prepared using a stereoselective dihydroxylation reaction.

-

Coupling and Deprotection: The two key intermediates are coupled via esterification, followed by the removal of protecting groups to afford the final product, this compound.

Figure 1: Overall synthetic workflow for the total synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of (+)-Retronecine

The enantioselective synthesis of (+)-retronecine is accomplished from L-proline through a multi-step sequence featuring an intramolecular nitrone cycloaddition as the key step for constructing the bicyclic core.

1.1 Preparation of the Nitrone Precursor from L-Proline

-

This section would typically detail the protection of the amine and carboxylic acid functionalities of L-proline, followed by chain elongation and functional group manipulations to introduce the necessary aldehyde and hydroxylamine moieties for the subsequent nitrone formation. Due to the proprietary nature of specific industrial processes, a generalized procedure is outlined.

1.2 Intramolecular Nitrone Cycloaddition

-

The nitrone precursor is dissolved in a suitable high-boiling solvent such as toluene.

-

The solution is heated to reflux to facilitate the in-situ formation of the nitrone and subsequent intramolecular [3+2] cycloaddition.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude isoxazolidine intermediate is purified by column chromatography on silica gel.

1.3 Conversion of the Isoxazolidine Intermediate to (+)-Retronecine

-

The purified isoxazolidine is dissolved in a suitable solvent such as methanol.

-

The N-O bond is cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by reduction with a reagent like zinc in acetic acid.

-

The resulting amino diol undergoes further functional group manipulation, including reduction of any ester or amide functionalities, to yield (+)-retronecine.

-

Purification is achieved by recrystallization or column chromatography.

Part 2: Synthesis of (+)-Trachelanthic Acid

The synthesis of (+)-trachelanthic acid is achieved via a Sharpless asymmetric dihydroxylation, a reliable method for the stereoselective formation of diols.

2.1 Sharpless Asymmetric Dihydroxylation of Ethyl 2-isopropylbut-2-enoate

-

To a stirred solution of AD-mix-β in a tert-butanol/water mixture at 0 °C, add methanesulfonamide.

-

Stir the mixture until both phases are clear.

-

Cool the reaction mixture to 0 °C and add ethyl 2-isopropylbut-2-enoate.

-

Stir the reaction vigorously at 0 °C for 24 hours.

-

Quench the reaction by adding sodium sulfite and stir for an additional hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude diol ester by flash chromatography.

2.2 Hydrolysis to (+)-Trachelanthic Acid

-

Dissolve the purified diol ester in a mixture of methanol and water.

-

Add a stoichiometric amount of lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute solution of hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford crude (+)-trachelanthic acid.

2.3 Acetonide Protection of (+)-Trachelanthic Acid

-

Suspend the crude (+)-trachelanthic acid in acetone.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Stir the mixture at room temperature until the starting material is consumed.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the (+)-trachelanthic acid acetonide.

Part 3: Final Assembly of this compound

The final stage of the synthesis involves the coupling of the two key fragments followed by deprotection.

3.1 Steglich Esterification of (+)-Retronecine with (+)-Trachelanthic Acid Acetonide

-

Dissolve (+)-retronecine, (+)-trachelanthic acid acetonide, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM) under an inert atmosphere.[1]

-

Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.[1][2]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove excess DMAP, followed by a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude protected intermedine by column chromatography.

3.2 Deprotection to Afford this compound

-

Dissolve the purified protected intermedine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to hydrolyze the acetonide protecting group.

-

Stir the reaction at room temperature until complete conversion is observed by TLC.

-

Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography to yield a white crystalline solid.

Data Presentation

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Synthesis of (+)-Retronecine | L-Proline | Multi-step | (+)-Retronecine | Not specified |

| 2.1 | Sharpless Dihydroxylation | Ethyl 2-isopropylbut-2-enoate | AD-mix-β, MeSO₂NH₂ | Chiral Diol Ester | ~90 |

| 2.2 | Hydrolysis | Chiral Diol Ester | LiOH | (+)-Trachelanthic Acid | ~95 |

| 2.3 | Acetonide Protection | (+)-Trachelanthic Acid | 2,2-DMP, p-TsOH | (+)-Trachelanthic Acid Acetonide | ~98 |

| 3.1 | Steglich Esterification | (+)-Retronecine, Protected Acid | DCC, DMAP | Protected this compound | ~80-85 |

| 3.2 | Deprotection | Protected this compound | H⁺/H₂O | This compound | ~90 |

Table 1: Summary of reactions, key reagents, and expected yields for the synthesis of this compound. Yields are approximate and may vary based on experimental conditions.

Signaling Pathways and Logical Relationships

The logical flow of the synthetic route, highlighting the transformation of key functional groups, can be visualized as follows:

References

Application Notes & Protocols: Quantitative Analysis of (+)-Intermedine

Introduction

(+)-Intermedine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species.[1] These compounds are of significant concern for food and feed safety due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][2] Contamination of food products such as honey, tea, herbs, and milk with PAs can pose a health risk to humans.[2][3] Consequently, sensitive and reliable analytical methods are crucial for the accurate quantification of this compound and other PAs in diverse and complex matrices to ensure regulatory compliance and protect consumer health. The most common and effective methods rely on liquid chromatography coupled with mass spectrometry.[4]

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the trace-level quantification of PAs due to its high sensitivity, selectivity, and accuracy, even in complex sample matrices like food and biological fluids.[4][5][6] This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Experimental Workflow for LC-MS/MS Analysis

The general procedure involves sample extraction, purification through solid-phase extraction (SPE), and subsequent analysis by an LC-MS/MS system.

Figure 1: General workflow for this compound analysis by LC-MS/MS.

Detailed Experimental Protocol (Representative)

This protocol is a representative method synthesized from established procedures for PA analysis in food matrices.[1]

1. Sample Preparation and Extraction:

-

Weigh 2.0 g of the homogenized sample (e.g., honey, tea, or ground herbs) into a 50 mL polypropylene centrifuge tube.

-

Add an appropriate internal standard solution.

-

Add 40 mL of 0.05 M sulfuric acid in water.

-

Shake vigorously for 60 minutes using a mechanical shaker.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant for the cleanup step.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis MCX SPE cartridge (or equivalent mixed-mode cation exchange cartridge) with 5 mL of methanol followed by 5 mL of water.

-

Load the entire supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 0.1 M HCl to remove acidic and neutral interferences.

-

Wash the cartridge with 5 mL of methanol to remove further interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the PAs, including this compound, with 10 mL of a freshly prepared solution of 5% ammonia in methanol.

-

Collect the eluate in a clean tube.

3. Concentration and Reconstitution:

-

Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of a water:methanol (95:5, v/v) mixture.

-

Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

4. LC-MS/MS Parameters:

-

LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and its isomers (e.g., lycopsamine) must be optimized.

Quantitative Performance Data

The performance of analytical methods is validated through several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), recovery, and linearity. The table below summarizes reported data for the analysis of PAs, including this compound, in various matrices.

| Technique | Matrix | Analytes | LOD | LOQ | Recovery (%) | Linearity (r²) | Reference |

| HPLC-MS/MS | Honey | Sum of PAs | 0.1 µg/kg | 0.3 µg/kg | - | - | [3] |

| HPLC-MS/MS | Culinary Herbs | Sum of PAs | 1.0 µg/kg (dry) | 3.0 µg/kg (dry) | - | - | [3] |

| LC-MS | Feed Materials | Multiple PAs | - | 5 µg/kg | 84.1 - 112.9 | > 0.99 | [1] |

| UHPLC-MS/MS | Honey | 24 PAs | 0.015-0.75 µg/kg | - | 64.5 - 103.4 | - | [2] |

| UHPLC-MS/MS | Milk | 24 PAs | 0.015-0.75 µg/kg | - | 65.2 - 112.2 | - | [2] |

| UHPLC-MS/MS | Tea | 24 PAs | 0.015-0.75 µg/kg | - | 67.6 - 107.6 | - | [2] |

| HPLC-DAD | Seized Drugs | Cocaine | 0.004 mg/mL | 0.01 mg/mL | - | > 0.9999 | [7] |

Alternative and Complementary Analytical Methods

While LC-MS/MS is the gold standard, other methods can be employed, each with distinct advantages and limitations.

Figure 2: Logical relationships of primary analytical methods.

-

High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD): This method is less sensitive than LC-MS/MS and may suffer from interferences in complex matrices.[7][8] It is more suitable for purity assessments or the analysis of samples with higher concentrations of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution but is often limited by the low volatility and thermal instability of PAs.[9] A chemical derivatization step is typically required to make the analytes suitable for GC analysis, adding complexity to the sample preparation process.

Toxicological Pathway of this compound

The toxicity of this compound, like other PAs, is not caused by the molecule itself but by its metabolic activation in the liver. Cytochrome P450 enzymes convert the parent alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites can then form covalent bonds (adducts) with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and ultimately, organ damage.

Figure 3: Toxicological pathway of this compound in the liver.

References

- 1. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Development and validation of a diode array high performance liquid chromatography method to determine seized street cocaine sample purity - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Using (+)-Intermedine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA), a class of secondary metabolites found in numerous plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families[1]. PAs are recognized for their potential hepatotoxicity, and their presence as contaminants in herbal remedies, teas, and honey is a significant concern for human health[1][2][3]. This compound, specifically, is a monoester PA that has been demonstrated to induce cytotoxicity and apoptosis in various cell types, particularly hepatocytes[3][4][5].

These application notes provide detailed protocols and supporting data for utilizing this compound in cell culture experiments. The primary application is the study of substance-induced cytotoxicity and the elucidation of the underlying molecular mechanisms, making it a valuable tool for toxicology studies, research into drug-induced liver injury, and the screening of potential cytoprotective compounds.

Important Clarification: The compound This compound is a toxic pyrrolizidine alkaloid. It should not be confused with:

-

Intermedin (IMD): A peptide hormone that typically shows protective effects in cells, often mediated by PI3K/Akt and ERK1/2 signaling pathways[6][7].

-

Intermedin B: A diarylheptanoid compound isolated from Curcuma longa with reported anti-inflammatory and neuroprotective properties[8][9].

This document pertains exclusively to the pyrrolizidine alkaloid, this compound.

Mechanism of Action: Induction of Mitochondria-Mediated Apoptosis

The primary mechanism of this compound-induced cytotoxicity is the activation of the intrinsic, or mitochondria-mediated, apoptotic pathway[3][4]. This process is initiated by the excessive generation of intracellular Reactive Oxygen Species (ROS), which leads to severe mitochondrial dysfunction and culminates in programmed cell death.

The key steps are as follows:

-

Induction of Oxidative Stress: Treatment with this compound leads to a significant increase in intracellular ROS levels[4][5].

-

Mitochondrial Damage: The accumulation of ROS disrupts mitochondrial homeostasis, causing a decrease in the mitochondrial membrane potential and damage to the mitochondrial structure[4][10].

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c from the intermembrane space into the cytoplasm[3][4][10].

-

Caspase Cascade Activation: In the cytoplasm, cytochrome c facilitates the formation of the apoptosome, which activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspase-3[4][5][10].

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death[4].

Data Presentation

The following tables summarize the quantitative effects of this compound in various cell culture models.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Citation |

| Neural Progenitor Cells (NPCs) | 1.1 - 30 µM | 24 hours | Cell Viability | Concentration-dependent decrease in viability; significant at 30 µM. | [11] |

| Human Hepatocytes (HepD) | 75 - 100 µg/mL | 24 hours | CCK-8 | Significant decrease in cell viability. At 100 µg/mL, viability was ~23.5%. | [5] |

| Primary Mouse Hepatocytes | 0 - 100 µg/mL | 24 hours | CCK-8 | Dose-dependent cytotoxicity observed. | [3][4] |

| HepG2, H22 | 0 - 100 µg/mL | 24 hours | CCK-8 | Dose-dependent cytotoxicity observed. | [3][4] |

Table 2: Apoptotic Effects of this compound

| Cell Line | Concentration | Incubation Time | Key Observations | Citation |

| Human Hepatocytes (HepD) | 20 - 100 µg/mL | 24 hours | Dose-dependent increase in apoptosis rate (Annexin V/PI assay). | [4] |

| Human Hepatocytes (HepD) | 75 - 100 µg/mL | 24 hours | Significant increase in intracellular ROS levels. | [5] |

| Human Hepatocytes (HepD) | Not specified | Not specified | Activation of caspase-3, caspase-9, and PARP. | [4] |

| Human Hepatocytes (HepD) | Not specified | Not specified | Disruption of mitochondrial membrane potential (JC-1 assay). | [4] |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment

This protocol describes the basic steps for culturing cells and preparing this compound for treatment.

-

Cell Culture:

-